molecular formula C8H7ClN4S B13883047 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13883047
M. Wt: 226.69 g/mol
InChI Key: LOTMOFJTOHUXFB-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a methyl group, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-methylpyridine, is prepared through halogenation and methylation reactions.

    Formation of the Thiadiazole Ring: The pyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final Coupling Reaction: The final step involves coupling the pyridine-thiadiazole intermediate with an amine group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the methyl group, affecting its electronic properties and interactions.

Uniqueness

3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

3-(6-chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7ClN4S/c1-4-2-5(11-6(9)3-4)7-12-8(10)14-13-7/h2-3H,1H3,(H2,10,12,13)

InChI Key

LOTMOFJTOHUXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C2=NSC(=N2)N

Origin of Product

United States

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